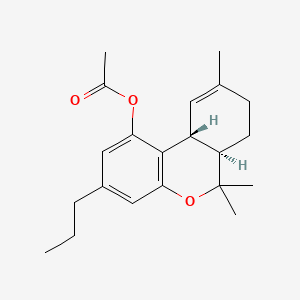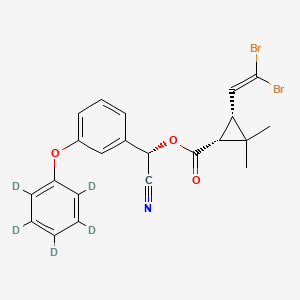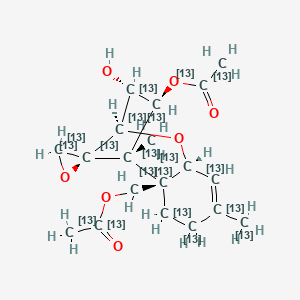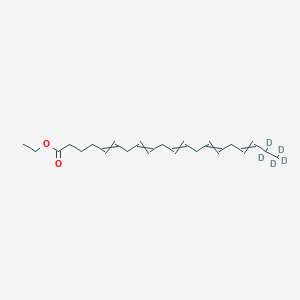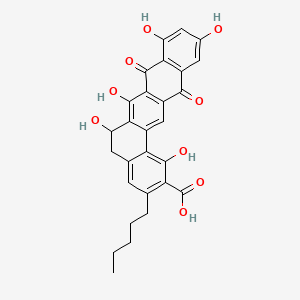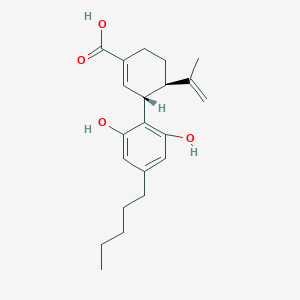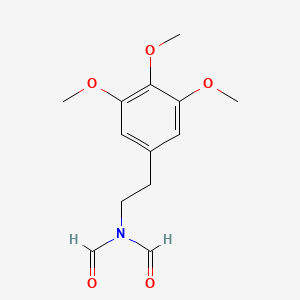
N,N-Diformylmescaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diformylmescaline is a novel analogue of mescaline, a naturally occurring psychedelic compound found in certain cacti. This compound has recently garnered attention due to its detection in various regions, including Australia. This compound is structurally similar to mescaline but features two formyl groups attached to the nitrogen atom, which may influence its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diformylmescaline typically involves a three-step process starting from 3,4,5-trimethoxyphenylacetic acid. The steps include:
Purification: This step can be challenging due to the compound’s tendency to degrade in solution.
Final Product Isolation: Ensuring the stability of the final product for further use.
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diformylmescaline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can potentially remove the formyl groups, reverting the compound to a structure closer to mescaline.
Substitution: The formyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formylated quinones, while reduction could produce demethylated mescaline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a novel compound, it provides insights into the structure-activity relationships of mescaline analogues.
Biology: It can be used to study the effects of formylation on biological activity and receptor binding.
Medicine: Potential therapeutic applications may be explored, particularly in the context of psychedelic-assisted therapy.
Industry: Although not yet industrially produced, its unique properties could lead to applications in materials science or pharmaceuticals
Wirkmechanismus
The exact mechanism of action of N,N-Diformylmescaline is not fully understood. it is believed to interact with serotonin receptors in a manner similar to mescaline. The formyl groups may alter its binding affinity and efficacy, potentially leading to different pharmacological effects. Further research is needed to elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Mescaline: The parent compound, known for its psychedelic effects.
N,N-Dimethylmescaline: Another analogue with different substituents on the nitrogen atom.
3,4,5-Trimethoxyphenethylamine: A simpler analogue lacking the formyl groups.
Uniqueness: N,N-Diformylmescaline is unique due to the presence of two formyl groups, which may confer distinct chemical and biological properties. This structural modification can influence its stability, reactivity, and interaction with biological targets, distinguishing it from other mescaline analogues .
Eigenschaften
Molekularformel |
C13H17NO5 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
N-formyl-N-[2-(3,4,5-trimethoxyphenyl)ethyl]formamide |
InChI |
InChI=1S/C13H17NO5/c1-17-11-6-10(4-5-14(8-15)9-16)7-12(18-2)13(11)19-3/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
ONCGKRHDZQPRFG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CCN(C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


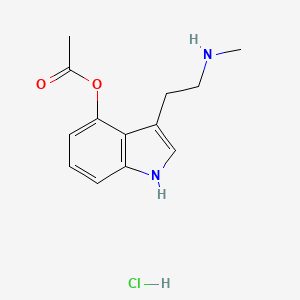
![11-(4-Acetylphenyl)-17-hydroxy-17-(3-hydroxyprop-1-enyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10854019.png)
![1-[3-[4-[3-[Bis(2-hydroxydodecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B10854027.png)
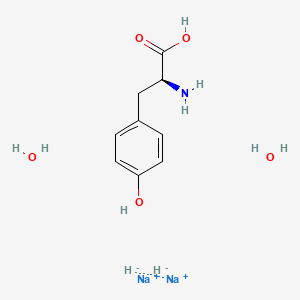
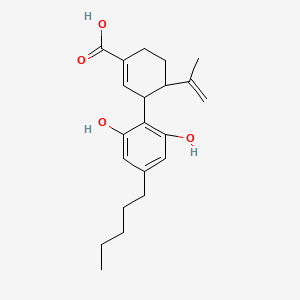
![Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2](/img/structure/B10854048.png)
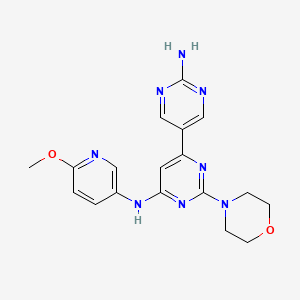
![(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10854052.png)
